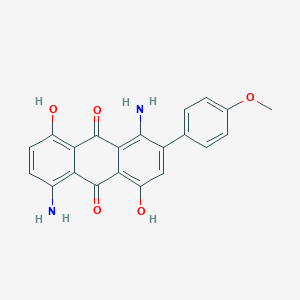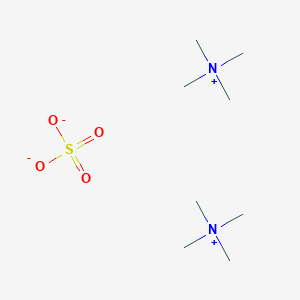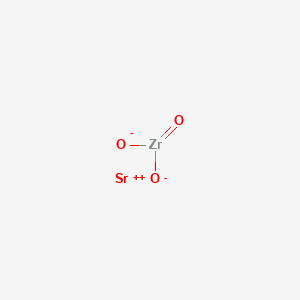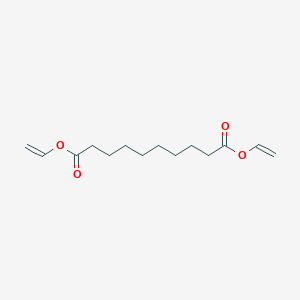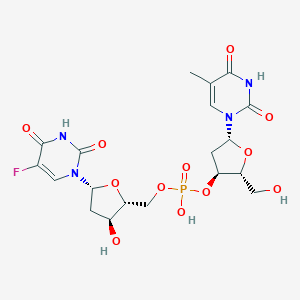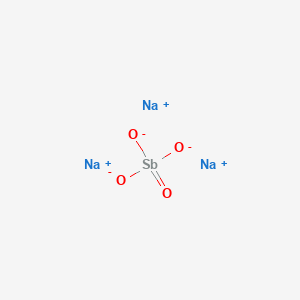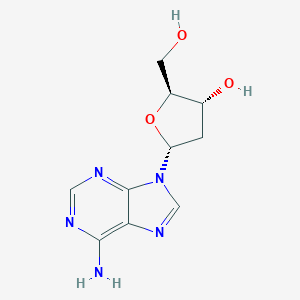![molecular formula C25H26N4O7S B085166 Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester CAS No. 10423-86-6](/img/structure/B85166.png)
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester, also known as Sudan III, is an azo dye commonly used in histology and microscopy. It is a bright red powder that is soluble in organic solvents and has a melting point of 199-201°C. Sudan III has a long history of use in scientific research due to its ability to stain lipids and other biological molecules, making it a valuable tool for studying cellular structures and functions.
Mécanisme D'action
The mechanism of action of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III as a lipid stain involves its ability to bind to the hydrophobic regions of lipids, resulting in a bright red coloration. This binding is thought to occur through both hydrophobic and electrostatic interactions between the dye molecule and the lipid molecules.
Effets Biochimiques Et Physiologiques
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III has no known biochemical or physiological effects on living organisms, as it is primarily used in vitro for staining purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III as a lipid stain is its ability to selectively stain neutral lipids, making it a useful tool for studying lipid metabolism and storage in cells. However, Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III has some limitations, including its potential for non-specific staining and its inability to distinguish between different types of neutral lipids.
Orientations Futures
There are several potential future directions for research involving Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III, including the development of new lipid stains with improved specificity and sensitivity, the use of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III in conjunction with other staining techniques for more comprehensive analyses of cellular structures and functions, and the exploration of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III's potential as a therapeutic agent for lipid-related diseases.
Méthodes De Synthèse
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III can be synthesized using a variety of methods, including the diazo coupling reaction between 4-nitroaniline and 2-amino-4-methylsulfonylphenol. This reaction is carried out in the presence of a coupling agent, such as ethyl 2-bromoacetate, and an organic solvent, such as ethanol. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester III is primarily used in scientific research as a lipid stain, particularly for the detection of neutral lipids such as triglycerides and cholesterol esters. It has also been used to stain other biological molecules, such as proteins and nucleic acids, and as a dye for textile and paper products.
Propriétés
Numéro CAS |
10423-86-6 |
|---|---|
Nom du produit |
Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester |
Formule moléculaire |
C25H26N4O7S |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate |
InChI |
InChI=1S/C25H26N4O7S/c1-3-28(15-16-35-25(30)18-36-22-7-5-4-6-8-22)20-11-9-19(10-12-20)26-27-23-14-13-21(29(31)32)17-24(23)37(2,33)34/h4-14,17H,3,15-16,18H2,1-2H3 |
Clé InChI |
JKUPLXDGBBCICA-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C |
SMILES canonique |
CCN(CCOC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)C |
Autres numéros CAS |
10423-86-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



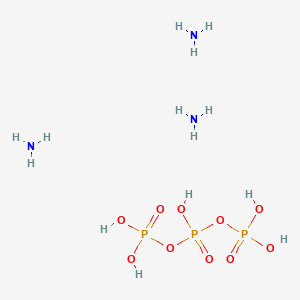
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
